![molecular formula C16H21FN4O2 B7639334 3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7639334.png)
3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用机制
3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell survival and proliferation. This compound also inhibits ITK and TESK, which are involved in the activation and proliferation of T-cells. This leads to the inhibition of T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth and survival of cancer cells in preclinical studies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in T-cells, which can be beneficial in the treatment of autoimmune diseases and transplant rejection. This compound has also been shown to reduce the infiltration of immune cells into tumor microenvironments, which can enhance the efficacy of immunotherapy.
实验室实验的优点和局限性
3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea has several advantages for lab experiments, including its high potency and selectivity for BTK, ITK, and TESK. However, this compound can be difficult to synthesize and has poor solubility in water, which can limit its use in certain experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
For 3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the testing of its safety and efficacy in clinical trials. This compound may also be used in combination with other drugs, such as immunotherapies, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Finally, this compound may be tested in preclinical models of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
合成方法
3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of 2-cyano-3-fluoroaniline with 2-bromoethylamine hydrobromide to form 2-(2-cyano-3-fluoroanilino)ethylamine. This intermediate is then reacted with 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carbaldehyde to form the corresponding imine. The imine is reduced with sodium borohydride to form the corresponding amine, which is then reacted with 3-(bromomethyl)oxolane to form this compound.
科学研究应用
3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, multiple myeloma, and solid tumors. In these studies, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the survival and proliferation of cancer cells. This compound has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed and -secreted kinase (TESK), which are involved in the activation and proliferation of T-cells.
属性
IUPAC Name |
3-[2-(2-cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c1-21(10-12-5-8-23-11-12)16(22)20-7-6-19-15-4-2-3-14(17)13(15)9-18/h2-4,12,19H,5-8,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYISOMKXEZCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)C(=O)NCCNC2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

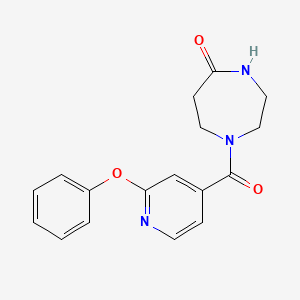

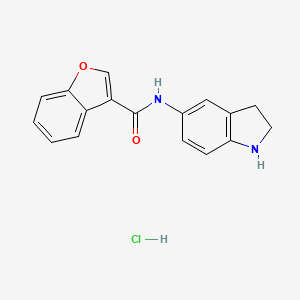
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
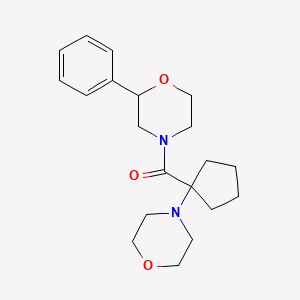
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
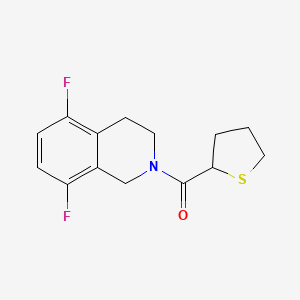
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
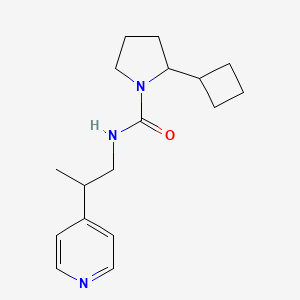
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
![2-(1,2-oxazol-3-ylmethyl)-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7639352.png)

![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)